![molecular formula C5H2F2N2O2 B057348 2,4-Difluoro-3-nitropyridine CAS No. 60186-14-3](/img/structure/B57348.png)
2,4-Difluoro-3-nitropyridine
Overview
Description
2,4-Difluoro-3-nitropyridine is a chemical compound with the molecular formula C5H2F2N2O2 . It is used in the synthesis of antibacterial agents .
Synthesis Analysis
The synthesis of 2,4-Difluoro-3-nitropyridine involves several steps. It was prepared from 4-hydroxy-3-nitropyridine-2(1H)-on by sequential processing with POCl3 and then with KF .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-nitropyridine consists of a pyridine ring with two fluorine atoms and a nitro group attached. The InChI code for this compound is 1S/C5H2F2N2O2/c6-3-1-2-8-5 (7)4 (3)9 (10)11/h1-2H .Scientific Research Applications
Synthesis of Fluorinated Pyridines
2,4-Difluoro-3-nitropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, and 2,4-Difluoro-3-nitropyridine plays a crucial role in this process .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 2,4-Difluoro-3-nitropyridine, with its fluorine atoms, can be used in the development of such agricultural products .
Development of Fluorinated Medicinal and Agrochemical Candidates
Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . 2,4-Difluoro-3-nitropyridine, being a fluorinated compound, can be used in the development of these medicinal and agrochemical candidates .
Synthesis of F 18 Substituted Pyridines
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . 2,4-Difluoro-3-nitropyridine can be used in the synthesis of these F 18 substituted pyridines .
Synthesis of Antibacterial Agents
2,4-Difluoro-3-nitropyridine was used for the synthesis of antibacterial agents . It was prepared from 4-hydroxy-3-nitropyridine-2(1H)-on by sequential processing with POCl3 and then with KF .
Development of Imaging Agents
2,4-Difluoro-3-nitropyridine can be used in the development of imaging agents . 18 F-substituted pyridines, synthesized using 2,4-Difluoro-3-nitropyridine, present a special interest as potential imaging agents for various biological applications .
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 2,4-difluoro-3-nitropyridine belongs, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
It has been used in the synthesis of antibacterial agents , suggesting that it may have antimicrobial effects.
Action Environment
The stability and reactivity of fluoropyridines, in general, can be influenced by various factors, including temperature and the presence of other chemical agents .
properties
IUPAC Name |
2,4-difluoro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIQKYGRIAYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465355 | |
Record name | 2,4-difluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-nitropyridine | |
CAS RN |
60186-14-3 | |
Record name | 2,4-difluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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